Cas no 177716-59-5 (Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl])

Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] structure
177716-59-5 structure
Produktname:Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl]
CAS-Nr.:177716-59-5
MF:C21H23ClFNO2
MW:375.864228487015
MDL:MFCD03458070
CID:112693
PubChem ID:24878898

Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl]
    • MDMO-PPV
    • MODO-PPV
    • Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene]
    • Poly[2-methoxy-5-(3′,7′-dimethyloctyloxy)-1,4-phenylenevinylene]
    • Regular- MDMO-PPV
    • MDMO-PPV light-emitting polymer
    • Poly[2-methoxy-5-(3,7-dimethyoctyoxyl)-1,4-phenylenevinylene]
    • Poly[2-methoxy-5-(3,7-dimethyloctyloxy) phenylenevinylene-1,4-diyl]
    • Poly[2-methoxy-5-(3′,7′-dimethyloctyloxy)-1,4-phenylenevinylene],MDMO-PPV
    • UNII-J6292F8L3D
    • Halopidol
    • Biomol-NT_000035
    • 4-(4-(4-chlorophenyl)-4-hydroxy-1-piperidyl)-1-(4-fluorophenyl)-butan-1-one
    • 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]-1-(4-fluorophenyl)butan-1-one
    • GTPL86
    • 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
    • 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone
    • HALOPERIDOL (EP MONOGRAPH)
    • cMAP_000037
    • CAS-52-86-8
    • HALOPERIDOL (USP IMPURITY)
    • Haloperidol for peak identification
    • BH166165
    • BCP33202
    • FT-0669101
    • Z1590789254
    • FT-0697842
    • PS14 - Haloperidol
    • HMS2234P08
    • NCGC00015500-15
    • C21H23ClFNO2
    • S1920
    • .gamma.-[4-(p-Chlorphenyl)-4-hydroxpiperidino]-p-fluorbutyrophenone
    • Eukystol
    • NSC615296
    • Spectrum2_001268
    • KBio3_002869
    • CCG-36042
    • gamma-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-p-fluorbutyrophenone
    • NCGC00023875-04
    • NCGC00023875-05
    • Sernel
    • HALOPERIDOL [USP IMPURITY]
    • HALOPERIDOL [WHO-IP]
    • NSC170973
    • 4-[4-(p-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone
    • Duraperidol
    • R 1625
    • HALOPERIDOL [MART.]
    • Oprea1_509923
    • BIDD:GT0128
    • 1-(3-p-Fluorobenzoylpropyl)-4-p-chlorophenyl-4-hydroxypiperidine
    • BRN 0331267
    • Epoxy resins
    • Butyrophenone, 4'-fluoro-4-(4-(p-chlorophenyl)-4-hydroxypiperidino)-
    • HALOPERIDOL DECANOATE IMPURITY G [EP IMPURITY]
    • Serenase
    • Picroside-III
    • HALOPERIDOL [EP MONOGRAPH]
    • VU0239704-10
    • HALOPERIDOL [HSDB]
    • SR-01000003076-8
    • NCGC00254503-01
    • CCG-39111
    • Sernas
    • Haloperidol [USAN:USP:INN:BAN:JAN]
    • 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4'-fluorobutyrophenone
    • Peluces
    • Dozic
    • gamma-(4-(p-Chlorophenyl)-4-hydroxpiperidino)-p-fluorbutyrophenone
    • NCGC00015500-07
    • Butyrophenone, 4-[4-(p-chlorophenyl)-4-hydroxypiperidino]-4'-fluoro-
    • LNEPOXFFQSENCJ-UHFFFAOYSA-
    • VESALIUM COMPONENT HALOPERIDOL
    • 4'-Fluoro-4-(4-hydroxy-4-p-chlorophenylpiperidino)butyrophenone
    • HALOPERIDOL [USP MONOGRAPH]
    • W-105791
    • N05AD01
    • HALOPERIDOL (USP-RS)
    • KBio2_007526
    • KBio2_004958
    • NCGC00015500-32
    • NCGC00023875-07
    • A899749
    • SR-01000003076-2
    • Haloperidol, European Pharmacopoeia (EP) Reference Standard
    • Haloperidol, United States Pharmacopeia (USP) Reference Standard
    • Halol
    • KBioSS_002395
    • KBio1_000654
    • SCHEMBL8264
    • SPBio_002069
    • BRD-K67783091-003-03-6
    • BRD-K67783091-001-05-5
    • Aloperidin
    • Galoperidol
    • 4-(4-(para-Chlorophenyl)-4-hydroxypiperidino)-4'-fluorobutyrophenone
    • Prestwick3_000115
    • BSPBio_002096
    • 4-(4-Hydroxy-4'-chloro-4-phenylpiperidino)-4'-fluorobutyrophenone
    • NSC-757054
    • EU-0100583
    • NINDS_000654
    • 1-Butanone, 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-
    • Haldol Solutab
    • Serenace
    • Haloperidol decanoate impurity, haloperidol-
    • NCGC00015500-24
    • Haloperidol for system suitability, European Pharmacopoeia (EP) Reference Standard
    • Halosten
    • Tox21_110162
    • NCGC00023875-09
    • gamma-[4-(p-chlorophenyl)-4-hydroxypiperidino]-p-fluorobutyrophenone
    • SW196557-4
    • 4-(4-HYDROXY-4'-CHLORO-4-PHENYLPIPERIDINO)-4'-FLUORBUTYROPHENONE
    • NCGC00015500-03
    • 177716-59-5
    • SPBio_001236
    • HALOPERIDOL (MART.)
    • NCGC00015500-01
    • NCGC00015500-14
    • NCGC00023875-08
    • Spectrum5_000788
    • Haloperidol for peak identification, European Pharmacopoeia (EP) Reference Standard
    • gamma-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-p-fluorobutyrophenone
    • Tocris-0931
    • IDI1_000654
    • CCRIS 1630
    • AB00052008_23
    • KBio3_001316
    • NS00010402
    • HALOPERIDOL [VANDF]
    • Prestwick1_000115
    • DB00502
    • HMS2091J09
    • Halopal
    • Haloperidol, powder
    • Spectrum4_000570
    • NCGC00015500-12
    • 4-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone
    • HALOPERIDOL [INN]
    • Pekuces
    • WLN: T6NTJ A3VR DF& DQ DR DG
    • MLS000028450
    • Spectrum3_000448
    • HALOPERIDOL [ORANGE BOOK]
    • DTXSID4034150
    • Haldol
    • HALOPERIDOL [USAN]
    • SBI-0050565.P004
    • NSC 170973
    • HALOPERIDOL [USP-RS]
    • KBio2_001341
    • AB00052008
    • 52-86-8
    • 4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-1-(4-fluoro-phenyl)-butan-1-one;propionate(HCl)
    • HMS3370H11
    • LP00583
    • MRF-0000027
    • McM-JR-1625
    • AB00052008_24
    • SMR000058303
    • Halidol
    • HMS2089M15
    • HMS3657I13
    • 4-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone
    • KBio2_006477
    • Sigaperidol
    • EINECS 200-155-6
    • Haloperidol (JP17/USP/INN)
    • KBioGR_002390
    • Halopoidol
    • Pernox
    • KBioGR_000980
    • HALOPERIDOL DECANOATE IMPURITY, HALOPERIDOL- [USP IMPURITY]
    • DTXCID2014150
    • Haldol (TN)
    • SPECTRUM1500325
    • BPBio1_001231
    • AC250
    • Serenelfi
    • Haloperidol (Haldol)
    • Linton
    • NCGC00015500-13
    • 4'-Fluoro-4-(4-hydroxy-4-(4'-chlorophenyl)piperidino)butyrophenone
    • SY052276
    • McN-JR-1625
    • HALOPERIDOL [MI]
    • HALOPERIDOL [WHO-DD]
    • NCGC00015500-04
    • NSC 615296
    • Aloperidon
    • Fortunan
    • Aloperidolo [Italian]
    • SR-01000003076
    • Lopac-H-1512
    • BSPBio_000130
    • NSC-615296
    • SC 170973
    • H0912
    • 4'-Fluoro-4-[4-hydroxy-4-(4'-chlorophenyl)piperidino]butyrophenone
    • Ulcolind
    • MLS001146904
    • Prestwick_250
    • DivK1c_000654
    • Pharmakon1600-01500325
    • HALOPERIDOLUM [WHO-IP LATIN]
    • NCGC00015500-05
    • NCGC00016234-01
    • Keselan
    • Tox21_500583
    • Brotopon
    • HMS2095G12
    • NSC-170973
    • HMS3261F08
    • NCGC00015500-02
    • Haloperidol 1.0 mg/ml in Methanol
    • Aloperidol
    • Q251347
    • Haloperidol, 1mg/ml in Methanol
    • BPBio1_000144
    • AB00052008-21
    • NCGC00261268-01
    • Haloperidol, Pharmaceutical Secondary Standard; Certified Reference Material
    • Opera_ID_446
    • Prestwick2_000115
    • KBio2_002390
    • KBioSS_001341
    • CS-1971
    • Haloperidol, 1
    • J6292F8L3D
    • Probes1_000255
    • NCGC00015500-09
    • QTL1_000042
    • Haloperidol (USAN:USP:INN:BAN:JAN)
    • Haloperidol for system suitability
    • NSC757054
    • AT13670
    • CHEMBL54
    • NCGC00015500-06
    • CHEBI:5613
    • NCGC00015500-10
    • STR04750
    • InChI=1/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
    • NCGC00015500-08
    • starbld0018801
    • FT-0669100
    • Lopac0_000583
    • HALOPERIDOL COMPONENT OF VESALIUM
    • Aloperidolo
    • Haloperidolum
    • Neurodol
    • Lealgin compositum
    • Haloperidolum [INN-Latin]
    • 4'-Fluoro-4-(4-(p-chlorophenyl)-4-hydroxypiperidinyl)butyrophenone
    • Probes2_000296
    • AKOS000280660
    • Tox21_110162_1
    • HSDB 3093
    • 4-[4-(para-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone
    • H 1512
    • BRD-K67783091-001-04-8
    • Bioperidolo
    • AB00052008-22
    • HMS502A16
    • NCGC00015500-17
    • 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
    • KBio2_003909
    • Halojust
    • Mixidol
    • 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]-1-(4-fluorophenyl)-butan-1-one
    • haloperidol
    • BDBM21398
    • Einalon S
    • HMS3712G12
    • Tox21_300475
    • Spectrum_000861
    • Uliolind
    • L000288
    • CHA71659
    • .gamma.-(4-(p-Chlorophenyl)-4-hydroxpiperidino)-p-fluorbutyrophenone
    • Haloperidolum (INN-Latin)
    • D00136
    • Aloperidolo [DCIT]
    • HALOPERIDOL (USP MONOGRAPH)
    • HY-14538
    • HMS1568G12
    • HMS1920D03
    • NCGC00023875-02
    • Aldo
    • R-1625
    • Prestwick0_000115
    • NCGC00023875-06
    • C01814
    • SR-01000003076-11
    • 5-21-02-00377 (Beilstein Handbook Reference)
    • Butyrophenone, 4-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4'-fluoro-
    • AC-19691
    • NCGC00015500-11
    • NCGC00015500-19
    • HALOPERIDOL [JAN]
    • NCGC00015500-16
    • 1-Butanone, 4-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-
    • SDCCGSBI-0050565.P005
    • MFCD00051423
    • Poly[2-methoxy-5-(3 inverted exclamation marka,7 inverted exclamation marka-dimethyloctyloxy)-1,4-phenylenevinylene]
    • light-emitting polymer
    • 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl) -1-butanone
    • BRD-K67783091-003-07-7
    • BRD-K67783091-001-25-3
    • Haloperidol (JP18/USP/INN)
    • DA-74000
    • STL417208
    • Samarium(III) acetylacetonate xhydrate
    • BRD-K67783091-001-26-1
    • MDL: MFCD03458070
    • Inchi: InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
    • InChI-Schlüssel: LNEPOXFFQSENCJ-UHFFFAOYSA-N
    • Lächelt: CC(CCCC(C)C)CCOC1C=C(/C=C/[*])C(OC)=CC=1[*] |$;;;;;;;;;;;;;;;;*;;;;;;*$|

Berechnete Eigenschaften

  • Genaue Masse: 375.1401348g/mol
  • Monoisotopenmasse: 375.1401348g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 21
  • Anzahl drehbarer Bindungen: 10
  • Komplexität: 275
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • XLogP3: 6.7
  • Topologische Polaroberfläche: 18.5

Experimentelle Eigenschaften

  • Farbe/Form: fest
  • Dichte: 1.2±0.1 g/cm3
  • Schmelzpunkt: [148]
  • Siedepunkt: 529.0±50.0 °C at 760 mmHg
  • Flammpunkt: 273.8±30.1 °C
  • Löslichkeit: toluene, xylene, tetrahydrofuran, chloroform, chlorobenzene, cyclohexanone: soluble
  • LogP: log Kow = 4.30
  • Löslichkeit: Nicht bestimmt

Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] Sicherheitsinformationen

Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1505941-250mg
Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene]
177716-59-5 98%
250mg
¥2461 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1505941-1g
Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene]
177716-59-5 98%
1g
¥7771 2023-04-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P853796-1g
Poly[2-methoxy-5-(3,7-dimethyloctyloxy) phenylenevinylene-1,4-diyl]
177716-59-5 Mw 100,000-1000,000 by GPC
1g
¥4,859.10 2022-09-28
BAI LING WEI Technology Co., Ltd.
ADS104RE-2g
Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylene-vinylene]– End capped with DMP
177716-59-5
2g
¥ 9177 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028257-250mg
Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl]
177716-59-5
250mg
¥1977 2024-05-25
BAI LING WEI Technology Co., Ltd.
PL0288-250mg
MDMO-PPV
177716-59-5
250mg
¥ 2700 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M70330-1g
MDMO-PPV
177716-59-5
1g
¥8688.0 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1505941-500mg
Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene]
177716-59-5 98%
500mg
¥4254 2023-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M131802-1g
Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl]
177716-59-5
1g
¥5561.90 2023-09-02
BAI LING WEI Technology Co., Ltd.
L24ADS104RE-100mg
Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl]
177716-59-5
100mg
¥998 2023-11-24

Artikel empfehlen

Empfohlene Lieferanten
BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
BIOOKE MICROELECTRONICS CO.,LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taizhou Jiayin Chemical Co., Ltd
Enjia Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Enjia Trading Co., Ltd
Synrise Material Co. Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Synrise Material Co. Ltd.